Ethyl 3-oxo-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)butanoate
Overview
Description
Ethyl 3-oxo-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)butanoate is a complex organic compound that features a unique structure combining an ethyl ester, a ketone, and a dihydroisobenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-oxo-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)butanoate typically involves multiple steps. One common method starts with the preparation of 1,3-dihydroisobenzofuran, which is then subjected to further reactions to introduce the ethyl ester and ketone functionalities. The reaction conditions often involve the use of acid or base catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent recycling and energy-efficient reaction conditions, is also common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide variety of products, depending on the nucleophile used .
Scientific Research Applications
Ethyl 3-oxo-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 3-oxo-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of the enzyme and the overall metabolic pathway. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 3-oxo-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)butanoate can be compared with other similar compounds, such as:
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: This compound has a similar structure but features a methyl ester instead of an ethyl ester.
(3-Oxo-1,3-dihydroisobenzofuran-1-yl)phosphonic acid dimethyl ester: This compound contains a phosphonic acid ester group instead of a butanoate ester.
Properties
IUPAC Name |
ethyl 3-oxo-2-(3-oxo-1H-2-benzofuran-1-yl)butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-3-18-14(17)11(8(2)15)12-9-6-4-5-7-10(9)13(16)19-12/h4-7,11-12H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOREYJYDKJBJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1C2=CC=CC=C2C(=O)O1)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001206489 | |
Record name | Ethyl α-acetyl-1,3-dihydro-3-oxo-1-isobenzofuranacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001206489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731773-32-3 | |
Record name | Ethyl α-acetyl-1,3-dihydro-3-oxo-1-isobenzofuranacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731773-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl α-acetyl-1,3-dihydro-3-oxo-1-isobenzofuranacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001206489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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